7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with the molecular formula C17H16O3. This compound belongs to the class of heterocyclic compounds, specifically the benzofurochromenes, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted chromene with a dimethyl-substituted benzofuran under acidic or basic conditions can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its potential therapeutic effects, it is studied for its role in treating diseases such as cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with microbial cell membranes or enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one include other benzofurochromenes and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications. For example:
- 9,10,11,12-tetrahydro-5H-benzo cbenzofuro[3,2-g]chromen-5-one : Another related compound with a different ring structure .
7,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: Similar structure but different substitution pattern.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C23H20O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H20O3/c1-13-21-18(16-10-6-7-11-17(16)23(24)26-21)12-19-20(14(2)25-22(13)19)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
InChI Key |
SYFJZFJNLLAPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C5=C(CCCC5)C(=O)O2 |
Origin of Product |
United States |
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